N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
Description
This compound features a tetrahydropyrimidine core substituted with a 6-methyl group and a 2,4-dione moiety. The propanamide side chain is further modified with a 2-chlorobenzyl group, introducing both lipophilic and electron-withdrawing properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-9-11(14(21)19-15(22)18-9)6-7-13(20)17-8-10-4-2-3-5-12(10)16/h2-5H,6-8H2,1H3,(H,17,20)(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATBGMJFINDXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the 2-chlorobenzylamine intermediate: This step involves the reaction of 2-chlorobenzyl chloride with ammonia or an amine to form 2-chlorobenzylamine.
Synthesis of the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate: This intermediate can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of the intermediates: The final step involves the coupling of the 2-chlorobenzylamine intermediate with the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: It is used as a tool compound to study the effects of amide derivatives on various biological systems.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the tetrahydropyrimidine core and the amide side chain. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in the target compound, F in compound 28) enhance stability and may influence binding affinity to biological targets .
- Branched vs. linear chains : Compound 35’s branched methyl-phenylpropanamide may reduce crystallinity compared to the target compound’s linear propanamide chain, as reflected in lower melting points (265–267°C for 35 vs. >320°C for compounds with linear chains in ) .
Physicochemical Properties
Melting points and synthetic yields vary significantly across analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
